molecular formula C20H19N3O5S2 B2774597 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922047-22-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2774597
CAS RN: 922047-22-1
M. Wt: 445.51
InChI Key: HZBCCKHZTODHON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a study describes the synthesis of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a simple condensation method . The reaction mixture was stirred for 2 hours at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using different spectroscopic techniques . The yield of the synthesis was reported to be 64% .

Scientific Research Applications

Antimicrobial and Antiviral Activity

Several studies have explored the antimicrobial and antiviral potentials of derivatives related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide. For instance, compounds featuring the benzothiazole nucleus have shown promising antimicrobial activities against a range of gram-positive and gram-negative bacteria as well as fungal strains. Derivatives have been synthesized through various methods, including microwave-assisted synthesis, and evaluated for their bacteriological effectiveness, demonstrating significant inhibition of microbial growth at low concentrations (Rezki, 2016). Additionally, some derivatives have exhibited anti-HIV activity, indicating the potential of this chemical framework in developing antiviral agents (Bhavsar et al., 2011).

Antioxidant and Anti-inflammatory Properties

Compounds containing the thiazol-4-yl)acetamide moiety have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These studies have found that certain derivatives exhibit good DPPH radical scavenging efficacy and possess excellent anti-inflammatory activity, suggesting their utility in developing treatments for conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Research into the enzyme inhibitory potential of sulfonamides incorporating the benzodioxane and acetamide moieties has shown substantial activity against enzymes such as α-glucosidase and acetylcholinesterase. These findings suggest the possibility of using these compounds in the treatment of diseases like diabetes and Alzheimer's through the modulation of enzyme activity (Abbasi et al., 2019).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-13-2-5-16(6-3-13)30(25,26)23-20-22-15(11-29-20)9-19(24)21-10-14-4-7-17-18(8-14)28-12-27-17/h2-8,11H,9-10,12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBCCKHZTODHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

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